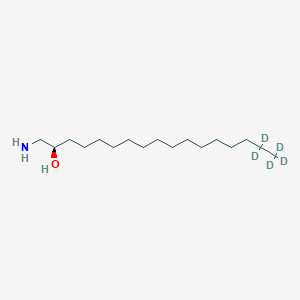

1-Desoxymethylsphinganine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C17H37NO |

|---|---|

Poids moléculaire |

276.5 g/mol |

Nom IUPAC |

(2R)-1-amino-16,16,17,17,17-pentadeuterioheptadecan-2-ol |

InChI |

InChI=1S/C17H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18/h17,19H,2-16,18H2,1H3/t17-/m1/s1/i1D3,2D2 |

Clé InChI |

UGVBFHUWZNNKIK-RPRHKWDUSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCC[C@H](CN)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(CN)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Desoxymethylsphinganine-d5 and its Pivotal Role in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Desoxymethylsphinganine-d5, a deuterated analog of the atypical sphingolipid 1-deoxysphinganine. It details its critical application as an internal standard for mass spectrometry-based quantification in lipidomics research. The guide delves into the biosynthesis and pathological significance of the endogenous 1-deoxysphingolipids, a class of bioactive lipids implicated in a range of metabolic and neurological disorders. Furthermore, this document outlines detailed experimental protocols for the extraction and quantification of 1-deoxysphingolipids from biological matrices and presents the intricate signaling pathways affected by these atypical sphingolipids. The information is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to accurately measure and understand the role of 1-deoxysphingolipids in health and disease.

Introduction to this compound

This compound is a synthetic, isotopically labeled form of 1-deoxymethylsphinganine, an atypical sphingolipid.[1] The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry.[1] In lipidomics, an internal standard is a compound that is chemically similar to the analyte of interest but has a different mass due to isotopic enrichment. It is added to a sample in a known quantity before processing to correct for variability in sample extraction, handling, and instrument response.

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C₁₇H₃₂D₅NO |

| Molecular Weight | 276.51 g/mol |

| CAS Number | 1246298-43-0 |

| Synonyms | 1-deoxymethylsphinganine-d5, (2R)-1-aminoheptadecan-2-ol-d5 |

The Biological Significance of 1-Deoxysphingolipids

The importance of this compound as a research tool is intrinsically linked to the biological and pathological roles of its endogenous, non-deuterated counterparts, the 1-deoxysphingolipids (deoxySLs).

Atypical Biosynthesis of 1-Deoxysphingolipids

Canonical sphingolipid synthesis begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT).[2][3] However, SPT can also utilize L-alanine or L-glycine as substrates, leading to the formation of 1-deoxysphinganine and 1-deoxymethylsphinganine, respectively.[2][3] These atypical sphingoid bases lack the C1 hydroxyl group that is characteristic of canonical sphingolipids like sphinganine.[2][3]

Pathophysiological Roles of 1-Deoxysphingolipids

The absence of the C1 hydroxyl group in 1-deoxysphingolipids has profound biological consequences. This structural alteration prevents their degradation by the canonical sphingolipid catabolic pathway, leading to their accumulation in cells and tissues.[2][3] Elevated levels of 1-deoxysphingolipids are associated with several pathological conditions:

-

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1): This rare genetic disorder is caused by mutations in the SPTLC1 or SPTLC2 genes, which encode subunits of the SPT enzyme. These mutations increase the enzyme's affinity for L-alanine, leading to a significant overproduction of 1-deoxysphingolipids and subsequent neurotoxicity.

-

Type 2 Diabetes and Diabetic Neuropathy: Increased plasma levels of 1-deoxysphingolipids have been observed in patients with type 2 diabetes and are implicated in the development of diabetic neuropathy.

-

Mitochondrial and Endoplasmic Reticulum (ER) Stress: 1-Deoxysphingolipids have been shown to localize to mitochondria and the ER, causing mitochondrial dysfunction, fragmentation, and inducing ER stress, which can lead to apoptosis.[4][5]

Table 1: Plasma Levels of 1-Deoxysphingolipids in Health and Disease

| Condition | 1-Deoxysphinganine (doxSA) Concentration (µM) | 1-Deoxysphingosine (doxSO) Concentration (µM) |

| Healthy Individuals | 0.1 - 0.3 | Not typically reported |

| HSAN1 Patients | Up to 1.2 | Not typically reported |

| Type 2 Diabetes | Significantly elevated vs. healthy controls | Significantly elevated vs. healthy controls |

Note: The concentrations can vary depending on the specific study and analytical methods used.

The Role of this compound in Lipidomics

Accurate quantification of endogenous 1-deoxysphingolipids is crucial for understanding their role in disease and for the development of potential therapeutic interventions. Due to their low abundance and the complexity of biological matrices, highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and the use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification.

Principle of Stable Isotope Dilution Mass Spectrometry

The methodology relies on the principle of stable isotope dilution. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization. However, due to its higher mass, it can be distinguished from the endogenous compound by the mass spectrometer. By comparing the peak area of the endogenous analyte to that of the internal standard, the concentration of the endogenous 1-deoxysphingolipid can be accurately calculated, correcting for any sample loss during preparation or variations in instrument response.

Experimental Protocols

The following provides a generalized protocol for the quantification of 1-deoxysphingolipids in biological samples using this compound as an internal standard. It is important to note that specific parameters may need to be optimized for different sample types and instrumentation.

Materials and Reagents

-

This compound internal standard

-

Solvents: Methanol, isopropanol, ethyl acetate, formic acid, ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Biological matrix (e.g., plasma, cell pellets, tissue homogenates)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Sample Preparation and Lipid Extraction

-

Sample Collection and Storage: Collect biological samples and store them at -80°C until analysis.

-

Internal Standard Spiking: To a known volume or weight of the sample (e.g., 50 µL of plasma), add a precise amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Protein Precipitation and Lipid Extraction: Add a sufficient volume of a cold organic solvent mixture, such as ethyl acetate:isopropanol:water (60:28:12, v/v/v), to precipitate proteins and extract lipids.[6] Vortex vigorously.

-

Phase Separation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the lipids to a new tube.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the lipids.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific detection. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the endogenous 1-deoxysphingolipids and the deuterated internal standard.

-

Table 2: Exemplary MRM Transitions for 1-Deoxysphingolipids and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 1-Deoxysphinganine | 286.3 | 268.3 |

| 1-Deoxymethylsphinganine-d5 (IS) | 281.3 | 263.3 |

Signaling Pathways and Toxic Mechanisms of 1-Deoxysphingolipids

The accumulation of 1-deoxysphingolipids disrupts several cellular signaling pathways, contributing to their cytotoxicity.

The toxic effects of 1-deoxysphingolipids are multifaceted and include:

-

Mitochondrial Impairment: They accumulate in mitochondria, leading to impaired function, increased production of reactive oxygen species (ROS), and ultimately, apoptosis.[4][5]

-

ER Stress: The accumulation of these lipids in the endoplasmic reticulum triggers the unfolded protein response (UPR), a cellular stress response that can also lead to apoptosis.[4]

-

Neurotoxicity: In neuronal cells, 1-deoxysphingolipids can alter N-methyl-D-aspartate (NMDA) receptor signaling, contributing to their neurotoxic effects.

-

Impact on Cancer Cells: In cancer cells, the synthesis of 1-deoxysphingolipids has been shown to reduce plasma membrane endocytosis and compromise anchorage-independent growth.[7]

Conclusion

This compound is an indispensable tool in the field of lipidomics, enabling the accurate and reliable quantification of atypical 1-deoxysphingolipids. Understanding the biosynthesis and pathological roles of these lipids is of paramount importance, given their association with debilitating diseases such as HSAN1 and diabetic neuropathy. The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the role of 1-deoxysphingolipids in human health and to explore potential therapeutic strategies targeting their metabolic pathways. The continued use of stable isotope-labeled internal standards like this compound will be critical in advancing this important area of research.

References

- 1. 1-deoxysphingolipids bind to COUP-TF to modulate lymphatic and cardiac cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying 1-deoxydihydroceramides and 1-deoxyceramides in mouse nervous system tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of 1-Desoxymethylsphinganine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and isotopic labeling of 1-Desoxymethylsphinganine-d5. 1-Desoxymethylsphinganine is an atypical sphingolipid implicated in various cellular processes, and its deuterated analog serves as a crucial internal standard for mass spectrometry-based quantification in lipidomics research. This document outlines a plausible synthetic pathway, detailed experimental protocols, and methods for analytical characterization. The synthesis involves a stereoselective approach starting from N-Boc-L-alaninal, followed by a Grignard reaction with a deuterated alkyl magnesium bromide and subsequent deprotection. This guide is intended to provide researchers with the necessary details to understand and potentially replicate the synthesis of this important analytical tool.

Introduction

Sphingolipids are a class of lipids that play critical roles in cell membrane structure and signal transduction. Atypical sphingolipids, such as 1-deoxysphingolipids, have gained increasing attention due to their potential involvement in pathological conditions. 1-Desoxymethylsphinganine is a naturally occurring 1-deoxysphingolipid. The development of sensitive and accurate analytical methods is paramount to understanding its biological function and role in disease. Stable isotope-labeled internal standards are essential for robust quantification of endogenous lipids by mass spectrometry. This compound, with five deuterium (B1214612) atoms incorporated into its structure, provides a high-quality standard for such applications, enabling precise and accurate measurement in complex biological matrices.

Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process commencing with a chiral precursor to establish the correct stereochemistry. A plausible and efficient synthetic route is outlined below. The key steps include the preparation of a deuterated long-chain alkyl bromide, its conversion to a Grignard reagent, a subsequent stereoselective addition to an N-protected alaninal, and final deprotection.

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of Pentadecyl-d5-bromide

A multi-step synthesis is proposed to obtain the deuterated alkyl chain.

Protocol:

-

Catalytic Deuteration: Tetradec-1-yne is subjected to catalytic deuteration using deuterium gas (D₂) and a Lindlar catalyst to yield cis-tetradec-1-ene-d₂.

-

Hydroboration-Oxidation: The resulting deuterated alkene is treated with deuteroborane (BD₃) followed by oxidative workup with basic hydrogen peroxide to produce tetradecan-1-ol-d₃.

-

Bromination: The deuterated alcohol is then converted to 1-bromotetradecane-d₃ using a standard brominating agent such as phosphorus tribromide (PBr₃).

-

Chain Extension and Further Deuteration: A subsequent reaction, for example, via a Grignard reaction with a protected and deuterated C1 synthon, followed by deprotection and bromination would be required to yield the final pentadecyl-d5-bromide. Note: This is a simplified representation of a complex multi-step process.

Synthesis of N-Boc-1-desoxymethylsphinganine-d5

Materials:

-

N-Boc-L-alaninal

-

Pentadecyl-d5-magnesium bromide (prepared from pentadecyl-d5-bromide and magnesium turnings in anhydrous THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Tetrabutylammonium (B224687) borohydride (B1222165) (as a potential stereoselective reducing agent, interpreting "TBLAH" from literature)

-

Ethanol (B145695) (EtOH)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

Grignard Reaction: To a solution of N-Boc-L-alaninal in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), a solution of pentadecyl-d5-magnesium bromide in THF is added dropwise. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product, which is a mixture of diastereomers.

-

Stereoselective Reduction: The crude product is dissolved in ethanol and cooled to -78 °C. A solution of a bulky reducing agent, such as tetrabutylammonium borohydride, in ethanol is added slowly. The reaction is stirred at -78 °C for 4 hours.

-

Workup and Purification: The reaction is quenched with water, and the ethanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The resulting crude product is purified by silica gel column chromatography to isolate the desired anti-diastereomer of N-Boc-1-desoxymethylsphinganine-d5.

Deprotection of N-Boc-1-desoxymethylsphinganine-d5

Protocol:

-

The purified N-Boc-1-desoxymethylsphinganine-d5 is dissolved in a solution of 4M HCl in dioxane.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is co-evaporated with methanol (B129727) three times to remove residual HCl.

-

The final product, this compound hydrochloride, is obtained as a white solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis. Note: These values are illustrative and may vary based on experimental conditions and scale.

Table 1: Reaction Yields

| Step | Product | Representative Yield (%) |

| Grignard Reaction & Stereoselective Reduction | N-Boc-1-desoxymethylsphinganine-d5 | 65 |

| Deprotection | This compound | 95 |

Table 2: Analytical Characterization

| Analysis Technique | Parameter | Specification |

| ¹H NMR | Structure Confirmation | Peaks consistent with the proposed structure, with reduced integration in deuterated positions. |

| Mass Spectrometry | Molecular Ion (M+H)⁺ | Expected m/z corresponding to C₁₇H₃₂D₅NO |

| Isotopic Enrichment | >98% | |

| Chiral HPLC | Stereochemical Purity | >99% (anti isomer) |

Signaling Pathway and Experimental Logic

The synthesized this compound is utilized as an internal standard in mass spectrometry-based lipidomics workflows to accurately quantify its endogenous, non-labeled counterpart.

Caption: Experimental workflow for quantification using the labeled standard.

In biological systems, 1-deoxysphingolipids are synthesized via a pathway that utilizes L-alanine instead of L-serine.

Caption: Biosynthetic pathway of 1-deoxysphingolipids.

Conclusion

This technical guide provides a detailed, albeit representative, framework for the synthesis and isotopic labeling of this compound. The outlined chemical pathway offers a plausible route to this valuable analytical standard. The provided protocols and data serve as a resource for researchers in the field of lipidomics and drug development, facilitating the accurate quantification of this atypical sphingolipid in biological systems. Further optimization of the synthetic and purification steps may be required to achieve the highest possible yields and purity.

The Enigmatic Role of 1-Deoxysphingolipids in Cellular Homeostasis and Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Deoxysphingolipids (1-dSLs) represent a class of atypical sphingolipids that have emerged from relative obscurity to become significant players in our understanding of cellular stress and pathology. Unlike their canonical counterparts, 1-dSLs lack a hydroxyl group at the C1 position, a structural alteration that renders them resistant to canonical degradation pathways and predisposes them to accumulation within cells. This accumulation is not benign; it is increasingly linked to a spectrum of cellular dysfunctions and a number of debilitating diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes (T2DM). This technical guide provides an in-depth exploration of the biological significance of 1-dSLs, detailing their biosynthesis, metabolism, and the downstream cellular processes they disrupt. We present quantitative data on their prevalence in health and disease, detailed experimental protocols for their study, and visual representations of the signaling pathways they perturb, offering a comprehensive resource for researchers and clinicians in the field.

Introduction

Sphingolipids are a diverse class of lipids that are integral to the structure and function of eukaryotic cell membranes. They are also critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The canonical biosynthesis of sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of serine and palmitoyl-CoA. However, under certain conditions, such as mutations in SPT or altered substrate availability, the enzyme can utilize L-alanine instead of L-serine, leading to the formation of 1-deoxysphingolipids (1-dSLs).[1][2][3]

The defining structural feature of 1-dSLs is the absence of the C1-hydroxyl group.[1][4][5][6][7] This seemingly minor modification has profound biological consequences. The C1-hydroxyl group is essential for the phosphorylation of sphingoid bases by sphingosine (B13886) kinases, a critical step in their canonical degradation.[8] Consequently, 1-dSLs are considered "dead-end" metabolites that accumulate in cells and tissues, leading to cellular toxicity.[8][9]

Elevated levels of 1-dSLs have been strongly implicated in the pathogenesis of the rare genetic disorder, hereditary sensory and autonomic neuropathy type 1 (HSAN1).[8] More recently, a growing body of evidence has linked these atypical lipids to more common metabolic disorders, including type 2 diabetes (T2DM) and diabetic sensory polyneuropathy.[6][9][10] This guide will delve into the core aspects of 1-dSL biology, from their molecular origins to their impact on cellular health and their potential as therapeutic targets.

Biosynthesis and Metabolism of 1-Deoxysphingolipids

The synthesis of 1-dSLs is a deviation from the canonical sphingolipid biosynthetic pathway, primarily driven by the substrate promiscuity of serine palmitoyltransferase (SPT).

Biosynthesis

Under normal physiological conditions, SPT condenses L-serine with palmitoyl-CoA to form 3-ketosphinganine, the precursor to all canonical sphingolipids. However, when the availability of L-serine is limited or when mutations in SPT alter its substrate preference, the enzyme can utilize L-alanine.[2][3] This results in the formation of 1-deoxysphinganine (doxSA), the primary precursor of the 1-dSL family.[11][12]

Diagram: Biosynthesis of Canonical Sphingolipids vs. 1-Deoxysphingolipids

References

- 1. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]

- 2. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elevation of plasma 1-deoxy-sphingolipids in type 2 diabetes mellitus: a susceptibility to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assays for Measuring the Role of MIF in NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Soft–Agar colony Formation Assay [bio-protocol.org]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 1-Deoxysphingolipid Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Deoxysphingolipids (deoxySLs) are a class of atypical sphingolipids implicated in the pathology of several metabolic and neurological diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes. Unlike canonical sphingolipids, deoxySLs lack the C1 hydroxyl group, a structural feature that prevents their degradation through conventional catabolic pathways and leads to their accumulation and subsequent cytotoxicity. This guide provides a comprehensive overview of the 1-deoxysphingolipid biosynthetic pathway, detailing the enzymatic processes, substrates, and products. It includes quantitative data on enzyme kinetics and physiological concentrations, detailed experimental protocols for the study of this pathway, and visualizations of the core metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this critical metabolic pathway.

The 1-Deoxysphingolipid Biosynthetic Pathway: A Non-Canonical Route

The synthesis of 1-deoxysphingolipids diverges from the canonical sphingolipid pathway at the initial condensation step, which is catalyzed by the enzyme serine palmitoyltransferase (SPT).[1][2]

Canonical Sphingolipid Synthesis:

Under normal physiological conditions, SPT, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum, catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[3][4] This is the rate-limiting step in the de novo synthesis of all sphingolipids.[3]

Non-Canonical 1-Deoxysphingolipid Synthesis:

The synthesis of deoxySLs occurs when SPT exhibits substrate promiscuity, utilizing L-alanine or L-glycine instead of L-serine.[1][2] This can be triggered by:

-

Genetic Mutations: Missense mutations in the subunits of SPT (SPTLC1 and SPTLC2), as seen in HSAN1, can alter the enzyme's active site, increasing its affinity for L-alanine and L-glycine.[5]

-

Substrate Availability: Conditions of low L-serine and/or high L-alanine concentrations can drive the synthesis of deoxySLs even by the wild-type enzyme.[2][6][7]

The condensation of palmitoyl-CoA with L-alanine produces 1-deoxysphinganine (doxSA), while condensation with L-glycine yields 1-deoxymethylsphinganine.[1][8] These 1-deoxysphinganines are the precursors to all other deoxySLs. They can be subsequently N-acylated by ceramide synthases (CerS) to form 1-deoxy(dihydro)ceramides.[9]

The crucial structural difference in deoxySLs is the absence of the C1 hydroxyl group. This prevents their phosphorylation by sphingosine (B13886) kinases and subsequent cleavage by sphingosine-1-phosphate lyase, the key enzymes in the canonical sphingolipid degradation pathway.[3] This metabolic dead-end leads to the accumulation of deoxySLs, which have been shown to exert cytotoxic effects on various cell types, including neurons and pancreatic β-cells, by inducing mitochondrial dysfunction, endoplasmic reticulum stress, and disrupting membrane integrity.[5][10] While not degradable by the canonical pathway, there is evidence that deoxySLs can be slowly metabolized by cytochrome P450 enzymes, specifically from the CYP4F family.[1]

Signaling Pathway Diagram

Caption: Canonical vs. Non-Canonical 1-Deoxysphingolipid Biosynthesis.

Quantitative Data

This section summarizes key quantitative data related to the 1-deoxysphingolipid biosynthetic pathway.

Table 1: Kinetic Parameters of Serine Palmitoyltransferase (SPT)

| Substrate | Enzyme Source | Km | Vmax / Relative Activity | Reference(s) |

| L-Serine | Mammalian | 0.1 - 1.8 mM | 100% | [11] |

| L-Serine | Mammalian | 1.2 mM | Not specified | [11] |

| Palmitoyl-CoA | Mammalian | ~0.05 - 0.1 mM (Optimal) | Not specified (substrate inhibition at higher concentrations) | [11] |

| L-Alanine | Sphingobacterium multivorum | 65 mM (Kd) | Much lower efficiency than L-Serine | [10] |

| L-Glycine | Sphingobacterium multivorum | Not determined | Much lower efficiency than L-Serine | [10] |

Table 2: Plasma Concentrations of 1-Deoxysphingolipids

| Condition | Analyte | Concentration (µM) | Reference(s) |

| Healthy Individuals | Total DeoxySLs | 0.1 - 0.3 | [6] |

| Metabolic Syndrome | Total DeoxySLs | 0.11 ± 0.04 | [12] |

| Type 2 Diabetes | Total DeoxySLs | Elevated vs. Healthy | [6][7] |

| HSAN1 Patients | Total DeoxySLs | Up to 1.2 | [6] |

Table 3: Inhibition of Serine Palmitoyltransferase

| Inhibitor | Type | IC50 / Potency | Reference(s) |

| Myriocin (B1677593) (ISP-1) | Potent and specific inhibitor | Picomolar to nanomolar concentrations | [5][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the 1-deoxysphingolipid biosynthetic pathway.

Protocol for Measuring Serine Palmitoyltransferase (SPT) Activity (HPLC-based)

This protocol is adapted from established methods and avoids the use of radioactivity.[1][11]

Materials:

-

Cell lysate or microsomal fraction

-

HEPES buffer (100 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

EDTA

-

Pyridoxal 5'-phosphate (PLP)

-

L-serine

-

Palmitoyl-CoA

-

Sodium borohydride (B1222165) (NaBH₄)

-

Internal standard (e.g., C17-sphingosine)

-

Ortho-phthalaldehyde (OPA) reagent

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 µg of total protein (from cell lysate or microsomes)

-

100 mM HEPES, pH 8.0

-

5 mM DTT

-

5 mM EDTA

-

50 µM PLP

-

2 mM L-serine (or L-alanine/L-glycine to measure non-canonical activity)

-

100 µM Palmitoyl-CoA

-

-

Enzyme Reaction: Initiate the reaction by adding Palmitoyl-CoA. Incubate at 37°C for 60 minutes.

-

Reaction Termination and Reduction: Terminate the reaction by adding 50 µL of 5 mg/mL NaBH₄ (freshly prepared). Incubate for 5 minutes at room temperature to reduce the 3-ketodihydrosphingosine product to sphinganine.

-

Lipid Extraction:

-

Add internal standard (e.g., 200 pmol C17-sphingosine).

-

Perform a Bligh & Dyer or Folch extraction using a chloroform/methanol/water solvent system.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

Derivatization and HPLC Analysis:

-

Resuspend the dried lipid extract in methanol.

-

Derivatize the sphinganine product and internal standard with OPA reagent according to the manufacturer's instructions.

-

Inject the derivatized sample into the HPLC system equipped with a C18 column.

-

Separate the analytes using a methanol/water gradient.

-

Detect the OPA-derivatized products using a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

-

-

Quantification: Quantify the amount of sphinganine produced by comparing its peak area to that of the internal standard. SPT activity is expressed as pmol of product formed per minute per mg of protein.

Protocol for Extraction and Quantification of 1-Deoxysphingolipids from Plasma by LC-MS/MS

This protocol outlines a robust method for the analysis of deoxySLs in biological fluids.[14][15]

Materials:

-

Plasma sample

-

Internal standards (e.g., d3-deoxysphinganine, d7-sphinganine)

-

Methanol

-

Chloroform

-

Ammonium (B1175870) hydroxide

-

LC-MS/MS system with a C8 or C18 column and a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 0.5 mL of methanol containing the internal standards (e.g., 2 pmol d3-deoxysphinganine).

-

Vortex and incubate for 1 hour at 37°C to precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes.

-

-

Lipid Extraction (for total sphingoid bases):

-

Transfer the supernatant to a new tube.

-

For hydrolysis of N-acylated species, add methanolic HCl and incubate. Neutralize with KOH. (This step is optional if only free bases are of interest).

-

Add chloroform and alkaline water (pH ~10) to induce phase separation.

-

Vortex and centrifuge.

-

Collect the lower organic phase, wash with alkaline water, and dry under nitrogen.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol with 0.2% formic acid and 1 mM ammonium formate).

-

Inject the sample onto a C8 or C18 column.

-

Separate the lipids using a gradient of mobile phase A (e.g., water with 0.2% formic acid, 2 mM ammonium formate) and mobile phase B (e.g., methanol with 0.2% formic acid, 1 mM ammonium formate).

-

Analyze the eluent by electrospray ionization (ESI) in positive mode.

-

Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and internal standard.

-

Example MRM Transitions:

-

1-deoxysphinganine (m18:0): m/z 286.3 → 268.3

-

d3-1-deoxysphinganine (IS): m/z 289.3 → 271.3

-

-

-

-

Quantification: Construct a calibration curve using known concentrations of the analytes and internal standards. Calculate the concentration of deoxySLs in the plasma sample based on the peak area ratios.

Protocol for Cell Viability Assay (MTT Assay) Following DeoxySL Treatment

This is a standard colorimetric assay to assess cell viability based on mitochondrial activity.[16][17]

Materials:

-

Cells of interest (e.g., neuronal cell line, pancreatic beta-cells)

-

96-well cell culture plates

-

1-deoxysphinganine (doxSA) or other deoxySLs

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the deoxySL compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the deoxySL. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the deoxySL concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of serine palmitoyltransferase inhibition by myriocin in ad libitum-fed and nutrient-restricted ewes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]

- 7. Development of Tandem Mass Tag Labeling Method for Lipid Molecules Containing Carboxy and Phosphate Groups, and Their Stability in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential in vitro anti-leukemic activity of resveratrol combined with serine palmitoyltransferase inhibitor myriocin in FMS-like tyrosine kinase 3-internal tandem duplication (FLT3-ITD) carrying AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into the substrate recognition of serine palmitoyltransferase from Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 13. The chemical basis of serine palmitoyltransferase inhibition by myriocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on 1-Deoxymethylsphinganine: Function and Metabolism in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Deoxymethylsphinganine (B3091860), along with its closely related precursor 1-deoxysphinganine, belongs to a class of atypical sphingolipids known as 1-deoxysphingolipids (deoxySLs). Unlike canonical sphingolipids, which are synthesized from the condensation of serine and palmitoyl-CoA, deoxySLs are formed when the enzyme serine palmitoyltransferase (SPT) utilizes alternative amino acids, namely alanine (B10760859) or glycine (B1666218).[1][2] The absence of the C1-hydroxyl group in their structure renders them incapable of being degraded through canonical sphingolipid catabolic pathways, leading to their accumulation and implication in various pathologies.[1][2] This technical guide provides a comprehensive overview of the function and metabolism of 1-deoxymethylsphinganine and other deoxySLs in mammalian cells, with a focus on their cytotoxic mechanisms, metabolic fate, and associated signaling pathways. This document also details key experimental protocols for the study of these enigmatic lipids.

Function of 1-Deoxymethylsphinganine and other DeoxySLs in Mammalian Cells

The accumulation of 1-deoxymethylsphinganine and other deoxySLs has been linked to a range of cytotoxic effects in mammalian cells, impacting various organelles and signaling cascades.

Neurotoxicity and Cytotoxicity

DeoxySLs are potent neurotoxins and cytotoxic agents. Their accumulation is a hallmark of hereditary sensory and autonomic neuropathy type 1 (HSAN1), a rare inherited disorder caused by mutations in the SPTLC1 gene, which encodes a subunit of SPT.[3][4] These mutations lead to an increased affinity of SPT for alanine, resulting in elevated production of 1-deoxysphinganine.[4] The neurotoxic effects manifest as damage to peripheral motor and sensory neurons.[5] In vitro studies have demonstrated that exogenous application of deoxysphingoid bases leads to dose- and time-dependent neurotoxicity in primary mammalian neurons, characterized by reduced cell survival and decreased neurite length.[5][6] The cytotoxicity of deoxySLs is not limited to neuronal cells and has been observed in various cell types.[7]

Mitochondrial Dysfunction

A primary mechanism underlying the toxicity of deoxySLs is the induction of mitochondrial dysfunction. Studies have shown that 1-deoxysphinganine localizes to the mitochondria, leading to mitochondrial fragmentation, swelling, and impaired function.[8][9] This mitotoxicity is believed to be a key contributor to the neurodegeneration observed in diseases associated with elevated deoxySL levels.[10] The accumulation of N-acylated metabolites of 1-deoxysphinganine within the mitochondria is thought to be a critical step in this process.[10]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is another major target of deoxySL-induced toxicity. The accumulation of these atypical sphingolipids in the ER can lead to ER stress and the activation of the unfolded protein response (UPR).[11][12] This is likely due to the altered biophysical properties of membranes containing deoxySLs, which can disrupt protein folding and processing. The induction of ER stress by 1-deoxysphinganine requires the synthesis of very-long-chain ceramides, highlighting a specific metabolic pathway leading to this cellular stress response.[11]

Modulation of Signaling Pathways

1-Deoxymethylsphinganine and its analogues can modulate various signaling pathways within the cell:

-

NR2F1/2 (COUP-TFs) Modulation: 1-Deoxysphingosines have been identified as modulators of the nuclear hormone receptors NR2F1 and NR2F2 (also known as COUP-TFs).[13] These transcription factors are crucial for the development of the nervous system, heart, and lymphatic vessels.[13]

-

Sphingosine (B13886) Kinase 1 (SK1) Inhibition: 1-Deoxysphinganine can act as an inhibitor of sphingosine kinase 1, an enzyme that phosphorylates sphingosine to form the signaling molecule sphingosine-1-phosphate (S1P).[14]

-

N-methyl-D-aspartate (NMDA) Receptor Signaling: The neurotoxicity of 1-deoxysphingolipids has been shown to involve the N-methyl-D-aspartate receptor (NMDAR) signaling pathway.[15]

Metabolism of 1-Deoxymethylsphinganine in Mammalian Cells

The metabolism of 1-deoxymethylsphinganine is distinct from that of canonical sphingolipids due to its unique structure.

Synthesis

1-Deoxymethylsphinganine is synthesized by the enzyme serine palmitoyltransferase (SPT). Under normal physiological conditions, SPT condenses L-serine and palmitoyl-CoA to initiate sphingolipid synthesis.[11] However, when the availability of L-serine is limited or in the presence of certain SPT mutations, the enzyme can utilize L-alanine or L-glycine as alternative substrates.[2] The condensation of palmitoyl-CoA with glycine results in the formation of 1-deoxymethylsphinganine.[4]

Degradation and Detoxification

Due to the absence of the C1-hydroxyl group, 1-deoxymethylsphinganine and other deoxySLs cannot be phosphorylated by sphingosine kinases and are therefore not substrates for sphingosine-1-phosphate lyase, the enzyme responsible for the canonical degradation of sphingoid bases.[1] This makes them "dead-end" metabolites that accumulate within the cell.[1]

However, a detoxification pathway for deoxySLs has been identified, which involves hydroxylation by cytochrome P450 (CYP) enzymes, specifically the CYP4F subfamily.[1][7] This hydroxylation reaction increases the polarity of the molecules, facilitating their eventual excretion.[2] This metabolic conversion is significantly slower than the turnover of canonical sphingolipids.[7]

Quantitative Data on 1-Deoxymethylsphinganine Metabolism and Effects

| Parameter | Value/Observation | Cell Type/System | Reference |

| Metabolic Rate | Decrease in d3-deoxySLs is much less pronounced over a 48-hour chase period compared to d7-labeled canonical sphingoid bases, which disappear almost completely. | Not specified | [7] |

| Turnover Rate | Turnover of deoxySA m18:0, deoxyDHCer m18:0/24:0, and deoxyCer m18:1/24:0 pools is significantly lower than that of canonical sphingolipids. | HCT116 cells expressing SPTLC1C133W | [16] |

| Neurotoxicity | 1 µM 1-deoxysphinganine decreases neurite length and induces neurite contraction in dorsal root ganglion neurons in vitro. | Dorsal root ganglion neurons | [6] |

| Mitochondrial Fragmentation | Treatment of MEF cells with 1 µM alkyne-doxSA induces changes in mitochondrial morphology. | Mouse Embryonic Fibroblasts (MEFs) | [8] |

Key Experimental Protocols

Quantification of 1-Deoxymethylsphinganine by LC-MS/MS

Objective: To accurately measure the levels of 1-deoxymethylsphinganine and other sphingolipids in mammalian cells or tissues.

Methodology:

-

Sample Preparation and Lipid Extraction:

-

Homogenize cell pellets or tissues in a suitable buffer.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., d7-sphinganine) to the homogenate.

-

Perform lipid extraction using a single-phase extraction method with a mixture of methanol (B129727) and chloroform.[17] A common ratio is 2:1 (v/v) methanol:chloroform.[17]

-

Incubate the mixture to ensure complete extraction, for example, for 1 hour at 38°C.[17]

-

To reduce interference from glycerophospholipids, an optional step of mild alkaline hydrolysis (methanolysis) can be performed.[17]

-

After extraction, centrifuge the sample to pellet any debris, and collect the lipid-containing supernatant.

-

Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipids in a solvent compatible with the LC-MS/MS system (e.g., the initial mobile phase).

-

-

LC-MS/MS Analysis:

-

Separate the lipid species using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 reversed-phase column is commonly used for sphingolipid analysis.

-

The mobile phases typically consist of a mixture of water, acetonitrile, and/or methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to improve ionization.

-

Detect and quantify the sphingolipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for 1-deoxymethylsphinganine and the internal standard are monitored.

-

Quantify the endogenous 1-deoxymethylsphinganine by comparing its peak area to that of the known amount of the internal standard.

-

Measurement of Serine Palmitoyltransferase (SPT) Activity

Objective: To determine the rate of 1-deoxymethylsphinganine synthesis by SPT.

Methodology:

-

Preparation of Cell Lysate or Microsomes:

-

Harvest cells and prepare a total cell lysate or a microsomal fraction, as SPT is an ER-resident enzyme.

-

Determine the protein concentration of the lysate or microsomal preparation for normalization.

-

-

SPT Activity Assay (HPLC-based):

-

Prepare a reaction mixture containing the cell lysate/microsomes, pyridoxal (B1214274) 5'-phosphate (a cofactor for SPT), and the substrates: palmitoyl-CoA and L-glycine (for 1-deoxymethylsphinganine synthesis) or L-alanine (for 1-deoxysphinganine synthesis).

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a reducing agent like sodium borohydride (B1222165) (NaBH₄) to reduce the keto group of the product.

-

Extract the lipid products from the reaction mixture.

-

Analyze the extracted lipids by HPLC to separate and quantify the 1-deoxymethylsphinganine produced. A 20-fold lower detection limit can be achieved with this method compared to radioactive assays.[1]

-

Assessment of Mitochondrial Dysfunction

Objective: To evaluate the impact of 1-deoxymethylsphinganine on mitochondrial morphology and function.

Methodology:

-

Cell Treatment:

-

Culture mammalian cells (e.g., mouse embryonic fibroblasts or neuronal cell lines) and treat them with varying concentrations of 1-deoxymethylsphinganine or a suitable vehicle control for different time points.

-

-

Analysis of Mitochondrial Morphology:

-

Stain the cells with a mitochondria-specific fluorescent dye, such as MitoTracker Red CMXRos.

-

Fix the cells and visualize the mitochondria using fluorescence microscopy.

-

Quantify mitochondrial fragmentation by analyzing the images to determine the percentage of cells with fragmented mitochondria (small, spherical mitochondria) versus those with a normal tubular mitochondrial network.

-

-

Measurement of Mitochondrial Membrane Potential:

-

Use a potentiometric fluorescent dye like TMRE (tetramethylrhodamine, ethyl ester) or JC-1.

-

Treat the cells with 1-deoxymethylsphinganine and then incubate with the dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence indicates mitochondrial depolarization.

-

-

Quantification of Cellular ATP Levels:

-

Treat cells with 1-deoxymethylsphinganine.

-

Lyse the cells and measure the ATP concentration using a commercial ATP bioluminescence assay kit. A decrease in ATP levels is indicative of mitochondrial dysfunction.

-

Evaluation of Endoplasmic Reticulum (ER) Stress

Objective: To determine if 1-deoxymethylsphinganine induces ER stress and activates the unfolded protein response (UPR).

Methodology:

-

Cell Treatment:

-

Expose mammalian cells to 1-deoxymethylsphinganine or a known ER stress inducer (e.g., tunicamycin) as a positive control.

-

-

Analysis of UPR Markers by Western Blot:

-

Prepare cell lysates and perform Western blot analysis to detect key UPR proteins:

-

Phosphorylation of PERK and eIF2α: Use antibodies specific for the phosphorylated forms of these proteins.

-

ATF6 cleavage: Monitor the appearance of the cleaved, active form of ATF6.

-

XBP1 splicing: Use an antibody that recognizes the spliced form of XBP1 (XBP1s).

-

CHOP expression: Measure the upregulation of the pro-apoptotic transcription factor CHOP.

-

-

-

Analysis of UPR-related Gene Expression by qPCR:

-

Isolate total RNA from the treated cells and perform reverse transcription to generate cDNA.

-

Use quantitative real-time PCR (qPCR) to measure the mRNA levels of UPR target genes, such as ATF4, spliced XBP1, and CHOP.

-

Visualization of Pathways and Workflows

Metabolic Pathway of 1-Deoxymethylsphinganine

Caption: Metabolic pathway of 1-deoxymethylsphinganine synthesis and detoxification.

Signaling Pathways Affected by DeoxySLs

Caption: Overview of cellular effects and signaling pathways modulated by deoxySLs.

Experimental Workflow for LC-MS/MS Analysis

Caption: General experimental workflow for the quantification of 1-deoxymethylsphinganine.

Conclusion

1-Deoxymethylsphinganine and other deoxysphingolipids are atypical lipids with significant cytotoxic and neurotoxic properties. Their accumulation in mammalian cells, resulting from the promiscuous activity of serine palmitoyltransferase, leads to mitochondrial dysfunction, ER stress, and the modulation of key signaling pathways. The slow, cytochrome P450-mediated detoxification pathway is often insufficient to prevent their harmful effects, particularly in the context of genetic mutations or metabolic dysregulation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the function and metabolism of these intriguing molecules further. A deeper understanding of the mechanisms underlying the toxicity of 1-deoxymethylsphinganine is crucial for the development of therapeutic strategies for associated diseases such as HSAN1 and diabetes.

References

- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graphviz.org [graphviz.org]

- 7. Cytotoxic 1-deoxysphingolipids are metabolized by a cytochrome P450-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zora.uzh.ch [zora.uzh.ch]

- 10. m.youtube.com [m.youtube.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Imbalanced unfolded protein response signaling contributes to 1-deoxysphingolipid retinal toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio [metwarebio.com]

- 14. biorxiv.org [biorxiv.org]

- 15. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pathophysiological Impact of Elevated 1-Deoxysphingolipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated levels of 1-deoxysphingolipids (1-deoxySLs), a class of atypical and neurotoxic sphingolipids, are increasingly implicated in the pathophysiology of a range of debilitating diseases. Unlike canonical sphingolipids, 1-deoxySLs lack the C1 hydroxyl group, a structural alteration that prevents their degradation and leads to their accumulation in cells, triggering a cascade of cytotoxic events.[1][2] This technical guide provides an in-depth exploration of the pathophysiological roles of elevated 1-deoxySL levels, with a focus on their synthesis, their involvement in hereditary sensory and autonomic neuropathy type 1 (HSAN1), type 2 diabetes mellitus (T2DM), and chemotherapy-induced peripheral neuropathy, and the molecular mechanisms underlying their toxicity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target 1-deoxySL-mediated pathology.

Introduction: The Aberrant Synthesis of 1-Deoxysphingolipids

Sphingolipids are essential structural components of cell membranes and play crucial roles in cellular signaling.[3][4] Their de novo synthesis is initiated by the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine (B559523) with palmitoyl-CoA.[1][5] However, under certain pathological conditions, SPT can utilize L-alanine or glycine (B1666218) as alternative substrates, leading to the formation of 1-deoxysphinganine (doxSA) and 1-deoxymethylsphinganine, respectively.[1][4][6] These atypical sphingoid bases are the precursors to the broader class of 1-deoxySLs.

The defining structural feature of 1-deoxySLs is the absence of the C1 hydroxyl group.[1][2] This seemingly minor alteration has profound metabolic consequences. The C1 hydroxyl group is essential for the phosphorylation of sphingoid bases by sphingosine (B13886) kinases, a critical step in their canonical degradation pathway.[5][6] Lacking this functional group, 1-deoxySLs cannot be catabolized and instead accumulate within cells, leading to cellular dysfunction and toxicity.[1][6]

Pathophysiological Roles in Disease

Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)

HSAN1 is a rare, autosomal dominant inherited neuropathy characterized by progressive sensory loss, particularly in the lower limbs, which can lead to injuries, infections, and muscle wasting.[6][7] The genetic basis of HSAN1 lies in missense mutations in the genes encoding the SPTLC1 and SPTLC2 subunits of the SPT enzyme.[8][9][10] These mutations alter the substrate preference of SPT, increasing its affinity for L-alanine and resulting in the pathological production and accumulation of neurotoxic 1-deoxySLs.[5][8][11] The accumulation of these lipids in neurons is a key driver of the axonal degeneration and neurotoxicity observed in HSAN1 patients.[11]

Type 2 Diabetes Mellitus (T2DM)

Elevated plasma levels of 1-deoxySLs are significantly associated with impaired fasting glucose, metabolic syndrome, and T2DM.[12][13] Studies have shown that 1-deoxySL levels can serve as independent predictors for the future development of T2DM, even after adjusting for other risk factors like glycated hemoglobin.[12] The link between 1-deoxySLs and diabetic complications, particularly diabetic peripheral neuropathy, is an area of active investigation. The clinical similarities between diabetic neuropathy and HSAN1 suggest a shared pathogenic mechanism involving 1-deoxySL-mediated neurotoxicity.[14][15] In vitro studies have demonstrated that 1-deoxySLs can induce the death of pancreatic beta-cells and impair insulin (B600854) secretion.[13][16]

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Peripheral neuropathy is a common and often dose-limiting side effect of certain chemotherapeutic agents, such as paclitaxel (B517696).[17][18] Emerging evidence suggests a role for 1-deoxySLs in the pathogenesis of CIPN. Studies have shown that paclitaxel treatment can lead to a dose-dependent increase in cellular levels of 1-deoxySLs.[19][20] Furthermore, an association has been observed between the incidence and severity of neuropathy in breast cancer patients undergoing paclitaxel therapy and their plasma levels of very-long-chain 1-deoxyceramides.[17][18][19] Docetaxel (B913), another taxane-based chemotherapeutic, has also been shown to increase 1-deoxySL levels in the dorsal root ganglia of mice.[21]

Molecular Mechanisms of 1-Deoxysphingolipid Toxicity

The accumulation of 1-deoxySLs triggers a range of cellular stress responses and organelle dysfunction, ultimately leading to cell death. The primary mechanisms of their toxicity include:

-

Mitochondrial Dysfunction: 1-deoxySLs, particularly their N-acylated metabolites, have been shown to localize to mitochondria.[14][22][23] This accumulation leads to mitochondrial fragmentation, swelling, and overall dysfunction, impairing cellular energy metabolism and increasing the production of reactive oxygen species.[6][14][24]

-

Endoplasmic Reticulum (ER) Stress: The ER is the primary site of sphingolipid synthesis.[5] The aberrant production of 1-deoxySLs can disrupt ER homeostasis, leading to ER stress.[6] This is characterized by morphological changes in the ER, including the formation of enlarged domains.[6]

-

Cytoskeletal Disruption: 1-deoxysphinganine has been shown to cause rapid disruption of the neuronal cytoskeleton.[25] This can impair axonal transport and contribute to the axonal degeneration seen in neuropathies.

-

Altered Cellular Signaling: 1-deoxySLs can interfere with key cellular signaling pathways. For instance, they have been shown to modulate the activity of components involved in cytoskeletal regulation and to impact N-methyl-D-aspartate receptor (NMDAR) signaling in neurons.[25]

-

Inflammasome Activation: Recent studies have indicated that 1-deoxySLs can induce the accumulation of autophagosomes and lysosomes and trigger the activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines.[26][27]

Quantitative Data on 1-Deoxysphingolipid Levels

The following table summarizes representative data on 1-deoxySL levels in various pathological conditions. It is important to note that absolute concentrations can vary depending on the specific lipid species measured, the analytical method used, and the patient cohort.

| Condition | Analyte | Sample Type | Concentration Range (Control) | Concentration Range (Affected) | Fold Change | Reference |

| Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) | Total 1-deoxySLs | Plasma | 0.1 - 0.3 µM | Up to 1.2 µM | ~4-12x | [26] |

| Type 2 Diabetes Mellitus (T2DM) | 1-deoxysphingolipids | Plasma | Significantly lower than T2DM | Significantly elevated | - | [12][13] |

| Metabolic Syndrome | 1-deoxysphingolipids | Plasma | Significantly lower than MetS | Significantly elevated | - | [12] |

| Paclitaxel-Induced Neuropathy (Breast Cancer Patients) | C24 1-deoxyceramide | Plasma | Lower in patients with no/mild neuropathy | Higher in patients with moderate/severe neuropathy | Association with severity | [17] |

| Docetaxel Treatment (Mice) | Total 1-deoxySLs | Dorsal Root Ganglia | Lower than treated | Significantly elevated | - | [21] |

Key Experimental Protocols

This section provides an overview of methodologies commonly used to study the pathophysiological effects of 1-deoxySLs.

Quantification of 1-Deoxysphingolipids by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately measure the levels of various 1-deoxySL species in biological samples.

Methodology:

-

Lipid Extraction: Lipids are extracted from plasma, cells, or tissues using a modified Bligh and Dyer or Folch method.

-

Internal Standards: A known amount of a stable isotope-labeled internal standard (e.g., d7-1-deoxysphinganine) is added to each sample to correct for extraction efficiency and instrument variability.

-

Chromatographic Separation: The lipid extract is injected onto a reverse-phase C18 liquid chromatography column. A gradient of solvents (e.g., water, methanol, acetonitrile (B52724) with formic acid and ammonium (B1175870) formate) is used to separate the different lipid species based on their polarity.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): For targeted quantification, specific precursor-to-product ion transitions are monitored for each 1-deoxySL species and the internal standard.

-

Data Analysis: The peak areas of the endogenous 1-deoxySLs are normalized to the peak area of the internal standard. A calibration curve generated with known amounts of authentic standards is used to determine the absolute concentration of each analyte.

Assessment of Mitochondrial Morphology and Function

Objective: To evaluate the impact of 1-deoxySLs on mitochondrial integrity and activity.

Methodology:

-

Cell Culture and Treatment: Neuronal or other relevant cell lines are cultured and treated with a specific 1-deoxySL (e.g., 1-deoxysphinganine) or vehicle control for a defined period.

-

Mitochondrial Staining:

-

Morphology: Cells are incubated with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos) that accumulates in active mitochondria.

-

Membrane Potential: Cells are stained with a potentiometric dye (e.g., JC-1 or TMRE) to assess the mitochondrial membrane potential, an indicator of mitochondrial health.

-

-

Fluorescence Microscopy: Stained cells are imaged using a fluorescence or confocal microscope.

-

Image Analysis:

-

Morphology: Mitochondrial morphology is qualitatively assessed for fragmentation (small, spherical mitochondria) versus a normal tubular network. Quantitative analysis can be performed using specialized software to measure parameters like mitochondrial length and branching.

-

Membrane Potential: The ratio of red to green fluorescence (for JC-1) or the intensity of red fluorescence (for TMRE) is quantified to determine changes in mitochondrial membrane potential.

-

-

Functional Assays:

-

Oxygen Consumption Rate (OCR): A Seahorse XF Analyzer can be used to measure real-time OCR, providing insights into mitochondrial respiration.

-

ATP Production: Cellular ATP levels can be measured using a luciferase-based assay.

-

In Vitro Neurite Outgrowth and Toxicity Assay

Objective: To assess the neurotoxic effects of 1-deoxySLs on primary neurons.

Methodology:

-

Primary Neuron Culture: Dorsal root ganglia (DRG) neurons are dissected from embryonic or neonatal rodents and cultured on a suitable substrate (e.g., poly-L-lysine and laminin-coated plates).

-

Treatment: After allowing the neurons to extend neurites, the cultures are treated with varying concentrations of a 1-deoxySL or vehicle control.

-

Immunocytochemistry: After the treatment period, the cells are fixed and stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurons and their processes. A nuclear stain (e.g., DAPI) is also used.

-

Microscopy and Image Analysis: Images of the stained neurons are captured using a fluorescence microscope.

-

Quantification of Neurite Outgrowth and Degeneration:

-

Neurite Length: The total length of neurites per neuron is measured using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

Neurite Swelling/Beading: The presence and number of neurite swellings or varicosities, indicative of axonal stress, are quantified.

-

Cell Viability: The number of viable neurons (e.g., those with intact nuclei and neurites) is counted.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Biosynthesis of canonical and atypical sphingolipids.

Caption: Cellular toxicity pathways of 1-deoxysphingolipids.

Caption: Workflow for 1-deoxySL quantification by LC-MS/MS.

Therapeutic Strategies and Future Directions

The central role of 1-deoxySLs in the pathophysiology of several diseases makes their synthesis and accumulation an attractive target for therapeutic intervention. Current strategies under investigation include:

-

Substrate Supplementation: L-serine supplementation has been shown to reduce the production of neurotoxic 1-deoxySLs in both a mouse model of HSAN1 and in human patients.[7][9] By increasing the availability of the canonical substrate for SPT, L-serine can competitively inhibit the utilization of L-alanine. L-serine supplementation has also shown promise in improving neuropathy in diabetic rats.[15]

-

SPT Inhibition: The development of specific inhibitors of the mutant SPT enzyme that do not affect the wild-type enzyme's function is a potential therapeutic avenue.

-

Enhancing 1-DeoxySL Clearance: Although 1-deoxySLs are resistant to canonical degradation, exploring alternative metabolic pathways or developing strategies to enhance their clearance could be beneficial.

Future research should focus on further elucidating the downstream signaling pathways affected by 1-deoxySLs, identifying novel biomarkers for early disease detection, and developing more targeted and effective therapeutic interventions to mitigate the detrimental effects of these toxic lipids.

Conclusion

The accumulation of 1-deoxysphingolipids due to aberrant enzymatic activity represents a significant pathogenic mechanism in a growing number of neurological and metabolic disorders. A thorough understanding of their synthesis, metabolism, and cytotoxic effects is paramount for the development of effective diagnostic and therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge in the field, aiming to equip researchers, scientists, and drug development professionals with the foundational information needed to advance research and develop novel treatments for 1-deoxySL-mediated diseases.

References

- 1. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Serine Palmitoyltransferase (SPT)-related Neurodegenerative and Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Oral L-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Oral l-serine supplementation reduces production of neurotoxic deoxysphingolipids in mice and humans with hereditary sensory autonomic neuropathy type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

- 11. zora.uzh.ch [zora.uzh.ch]

- 12. Plasma 1-deoxysphingolipids are predictive biomarkers for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]

- 14. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. Plasma 1-deoxysphingolipids are early predictors of incident type 2 diabetes mellitus | PLOS One [journals.plos.org]

- 17. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zora.uzh.ch [zora.uzh.ch]

- 19. Neurotoxic 1-deoxysphingolipids and paclitaxel-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Role of 1-Deoxysphingolipids in docetaxel neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. search-library.ucsd.edu [search-library.ucsd.edu]

- 23. Localization of 1-deoxysphingolipids to mitochondria induces mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 1-Deoxysphingolipid-induced neurotoxicity involves N-methyl-d-aspartate receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within drug development and clinical research, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, experimental applications, and profound impact of deuterated internal standards in mass spectrometry. As the gold standard for bioanalysis, these stable isotope-labeled compounds are instrumental in ensuring data integrity and reliability, from early-stage drug discovery to regulated clinical trial sample analysis.

The Foundational Role of Deuterated Internal Standards

Deuterated internal standards are analogues of a target analyte where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1] This subtle modification increases the molecular weight of the compound without significantly altering its chemical and physical properties.[1] In liquid chromatography-mass spectrometry (LC-MS), a deuterated standard co-elutes with the analyte, meaning they experience the same conditions during sample preparation, chromatography, and ionization.[2] By adding a known concentration of the deuterated standard to every sample, calibration standard, and quality control sample at the outset of the analytical workflow, it serves as a robust internal reference to correct for variability.[3]

The primary advantages of employing deuterated internal standards include:

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[3]

-

Compensation for Sample Preparation Variability: Losses can occur at various stages of sample processing, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. A deuterated internal standard, added before these steps, experiences the same degree of loss as the analyte, ensuring the ratio of analyte to internal standard remains constant.[3]

-

Improved Assay Robustness and Throughput: By minimizing analytical variability, deuterated standards contribute to more reliable and reproducible bioanalytical methods. This increased robustness can lead to a higher sample throughput and a lower rate of failed analytical runs.[3]

-

Enhanced Accuracy and Precision: The ability of deuterated standards to correct for multiple sources of error results in a significant improvement in the accuracy and precision of the quantitative data, which is critical for making informed decisions in drug development.[3]

Data Presentation: Quantitative Insights

The use of deuterated internal standards demonstrably improves the quality of bioanalytical data. The following tables summarize validation and pharmacokinetic data from studies utilizing deuterated standards for various drug classes.

Table 1: Method Validation Parameters for Immunosuppressant Analysis in Whole Blood using Deuterated Internal Standards [4]

| Analyte | Linearity Range (ng/mL) | Intra-assay Precision (CV%) | Intra-assay Accuracy (%) | Inter-assay Precision (CV%) | Inter-assay Accuracy (%) |

| Cyclosporine A | 2 - 1250 | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Tacrolimus | 0.5 - 42.2 | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Sirolimus | 0.6 - 49.2 | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Everolimus (B549166) | 0.5 - 40.8 | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

| Mycophenolic Acid | 0.01 - 7.5 (µg/mL) | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |

Table 2: Validation Summary for the Quantification of Vitamin D Metabolites in Plasma by UHPLC-MS/MS with Deuterated Internal Standards [5]

| Parameter | 25-OH D3 | 25-OH D2 | 24,25-(OH)2 D3 | 1,25-(OH)2 D3 | 1,25-(OH)2 D2 |

| Intra-day Precision (RSD%) | 1.6 | 2.1 | 3.5 | 4.1 | 3.8 |

| Inter-day Precision (RSD%) | 3.7 | 4.2 | 5.9 | 6.8 | 6.5 |

| Limit of Quantitation (pg/mL) | 10 | 10 | 20 | 20 | 20 |

| Recovery (%) | 85 | 82 | 75 | 65 | 55 |

Table 3: Comparative Pharmacokinetic Parameters of Tetrabenazine and its Deuterated Form, Deutetrabenazine [2][6]

| Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (15 mg) |

| Total (α+β)-HTBZ Cmax (ng/mL) | 104.0 | 33.3 |

| Total (α+β)-HTBZ AUCinf (ng·h/mL) | 520.0 | 609.0 |

| α-HTBZ t1/2 (h) | 4.7 | 9.0 |

| β-HTBZ t1/2 (h) | 6.4 | 10.0 |

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for common applications employing deuterated internal standards.

Protocol 1: Quantification of Immunosuppressants in Human Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood.[4][7]

1. Sample Preparation

-

Prepare a working internal standard solution containing the deuterated analogues of each immunosuppressant (e.g., CSA-d4, TAC-13C-d2, SIR-13C-d3, EVE-d4) in a mixture of methanol (B129727) and 0.1 M zinc sulfate (B86663) solution.[4]

-

To 50 µL of whole blood (calibrator, quality control, or patient sample), add 100 µL of the internal standard working solution.[4]

-

Vortex the mixture for 20 seconds to precipitate proteins.[4]

-

Centrifuge the samples at 16,100 x g for 3 minutes.[4]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

-

LC System: High-performance liquid chromatography (HPLC) system with online solid-phase extraction (SPE).[7]

-

Mobile Phase A: Water with 0.1% formic acid.[8]

-

Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[8]

-

Gradient: A suitable gradient to separate the analytes.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[7]

-

Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.[7]

-

Scan Type: Selected Reaction Monitoring (SRM).[7]

-